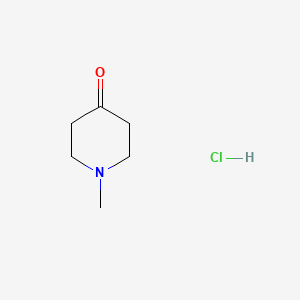

1-Methylpiperidin-4-one hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Methylpiperidin-4-one is a compound that is widely used in the artificial fibre industry. It is polymerizable and serves as a precursor to nylon . It also has excellent applications as a solvent and as an intermediate for organic synthesis . It is used in the aqueous carrier medium and amide penetrants in inks and water-soluble paints .

Synthesis Analysis

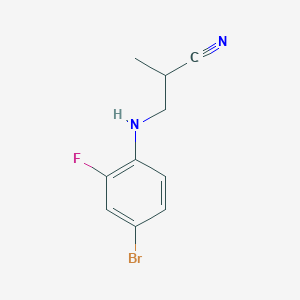

A series of 2,6-diaryl-3-methyl-4-piperidones were synthesized by Mannich reaction (condensation) of ethyl methyl ketone, benzaldehyde, substituted aromatic aldehydes, and ammonium acetate . Thiosemicarbazone derivatives of 2,6-diaryl-3-methyl-4-piperidones were synthesized by reaction of 2,6-diaryl-3-methyl-4-piperidones with thiosemicarbazide .Molecular Structure Analysis

The molecular structure of 1-Methylpiperidin-4-one hydrochloride is represented by the formula C6H12ClNO . The InChI code for this compound is 1S/C6H11NO.ClH/c1-5-4-7-3-2-6(5)8;/h5,7H,2-4H2,1H3;1H .Chemical Reactions Analysis

Piperidones, including 1-Methylpiperidin-4-one, are known to undergo a variety of chemical reactions. For instance, they can be synthesized through the Mannich base formation reaction, which is important for deriving piperidine-4-ones as a six-membered nitrogenous heterocyclic ketone and its derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Methylpiperidin-4-one include a molecular weight of 113.16 g/mol . It has a density of 1.0±0.1 g/cm³, a boiling point of 181.5±15.0 °C at 760 mmHg, and a vapor pressure of 0.9±0.3 mmHg at 25°C .科学的研究の応用

Artificial Fiber Industry

1-Methyl-4-piperidone: is widely used in the artificial fiber industry due to its polymerizable nature, serving as a precursor for nylon . Its chemical structure allows it to be incorporated into the polymer chains, enhancing the properties of the synthetic fibers produced.

Organic Synthesis Intermediates

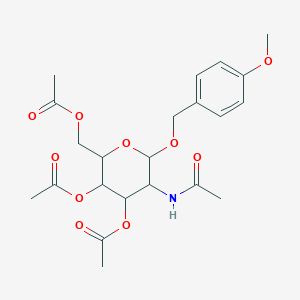

This compound has excellent applications as an intermediate for organic synthesis . Its reactivity enables the formation of various complex molecules, which are essential in the development of pharmaceuticals and other organic compounds.

Solvent Applications

Due to its miscibility with water and other organic solvents, 1-Methyl-4-piperidone is utilized as a solvent in various chemical reactions . Its solvent properties are particularly valuable in facilitating reactions that require a polar medium.

Anticancer Activity

Recent studies have synthesized derivatives of N-methylpiperidin-4-one and evaluated their anti-endometrial cancer activity . Some derivatives have shown efficient antitumor effects, indicating the potential of this compound in cancer research.

Spiropiperidine Synthesis

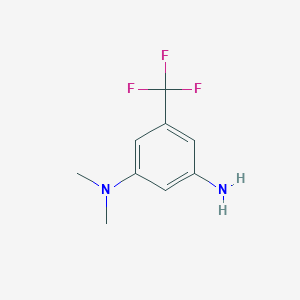

N-Methyl-4-piperidone: can be used to prepare spiropiperidine rings, which are valuable in medicinal chemistry for their biological activity . These structures can be synthesized by reacting N-Methyl-4-piperidone with malononitrile and various electrophiles or Michael acceptors.

Green Chemistry

The compound has been used in one-pot syntheses of piperidine derivatives using greener deep eutectic solvent media . This approach aligns with the principles of green chemistry, aiming to reduce the environmental impact of chemical processes.

Safety and Hazards

将来の方向性

While the future directions for 1-Methylpiperidin-4-one hydrochloride are not explicitly mentioned in the retrieved papers, piperidine-containing compounds are known to play a significant role in drug construction and have been used in various therapeutic applications . Therefore, it is likely that future research will continue to explore the potential uses of this compound in various fields, including pharmaceuticals and materials science.

特性

IUPAC Name |

1-methylpiperidin-4-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO.ClH/c1-7-4-2-6(8)3-5-7;/h2-5H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXUYRJBNPFPWTA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(=O)CC1.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 4-[4-[(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2982480.png)

![N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide](/img/structure/B2982482.png)

![2-(2-(ethylthio)benzoyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2982483.png)

![2-Chloro-N-[(2,5-dimethylpyrazol-3-yl)methyl]-N-(2-fluoro-3-methylphenyl)acetamide](/img/structure/B2982484.png)

![1-(3,6-dichloropyridine-2-carbonyl)-N-[(furan-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B2982486.png)

![2-Amino-3-[2-(dimethylamino)pyridin-4-yl]propanoic acid;dihydrochloride](/img/structure/B2982488.png)

![Tert-butyl 2-hydroxy-5-azaspiro[3.4]octane-5-carboxylate](/img/structure/B2982491.png)

![2-[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B2982498.png)